REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][CH2:14][O:15][C:16]([CH2:18][SH:19])=[O:17].CCN(CC)CC>CS(C)=O>[NH2:5][C:4]1[C:3]2[CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:9][C:2]=2[S:19][C:18]=1[C:16]([O:15][CH2:14][CH3:13])=[O:17]
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Name
|
|
Quantity
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1.664 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CS
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The deep orange-red reaction mixture is poured onto ice-water (50 mL)
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Type
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FILTRATION
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Details
|
the solid is collected by suction filtration
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Type
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WASH
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Details
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rinsed with water
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Type
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CUSTOM
|
Details
|
dried in a vacuum oven at 60° C.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.675 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |